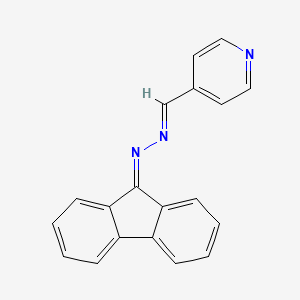![molecular formula C18H17ClN2O3 B5550844 1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)
1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related piperazine derivatives typically involves multi-step chemical reactions, including alkylation, reduction, and hydrolysis processes. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, was achieved through a series of reactions starting from 2,6-dichloro-nitrobenzene, highlighting the complex methodology that might be applied to our compound of interest as well (Quan, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone reveals a planar amide moiety, indicating conjugation within the molecule, which can influence its chemical behavior. An example is 1-[4-(2,2-Diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, which exhibits an almost planar amide structure due to conjugation, and this might be analogous to the structural characteristics of our compound (Miyata et al., 2004).
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis process of related piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, involves several steps such as alkylation, acidulation, and hydrolysis, yielding pharmaceutical intermediates. Factors influencing these reactions are significant for optimizing production (Quan, 2006) Study on synthesis of 1-(2,3-dichlorophenyl)piperazine.
- The crystal structure of a related compound, 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, has been determined, revealing insights into molecular interactions and structural configurations (Miyata et al., 2004) Crystal structure of 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol.
Antitumor and Antimicrobial Activities
- Piperazine derivatives have demonstrated potential anticancer activities. For instance, certain 1,2,4-triazine derivatives with piperazine amide moiety showed promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014) In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives.
- Novel 1,2,4-triazole derivatives, including some with piperazine components, exhibited antimicrobial activities, highlighting their potential in addressing bacterial and fungal infections (Bektaş et al., 2010) Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives.
Neuropharmacological Applications
- Studies on 1-(m-Chlorophenyl)piperazine, a related compound, have investigated its interaction with neurotransmitter receptors in the human brain, revealing its complex neuropsychopharmacological profile and potential therapeutic implications (Hamik & Peroutka, 1989) 1-(m-Chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain.
Analytical and Forensic Applications
- The development of rapid screening methods for detecting derivatives of piperazine, such as 1-(3-chlorophenyl)piperazine, in forensic samples has been explored, demonstrating the compound's relevance in forensic analysis (Silva et al., 2021) Development of a simple and rapid screening method for the detection of 1-(3-chlorophenyl)piperazine in forensic samples.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c19-14-7-4-8-15(11-14)21-10-9-20(12-16(21)22)18(24)17(23)13-5-2-1-3-6-13/h1-8,11,17,23H,9-10,12H2/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTKJEJXVORSSP-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C(C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)CN1C(=O)[C@@H](C2=CC=CC=C2)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)
![5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5550765.png)
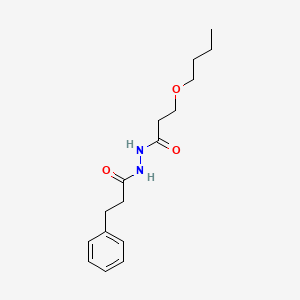
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B5550769.png)
![N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5550770.png)
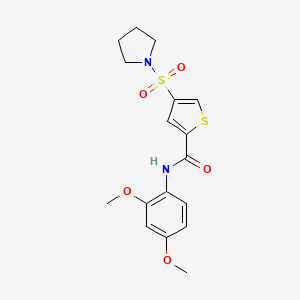
![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)
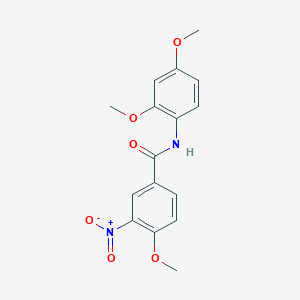

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)
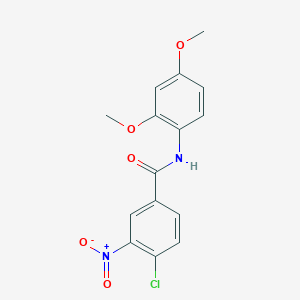
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5550848.png)
